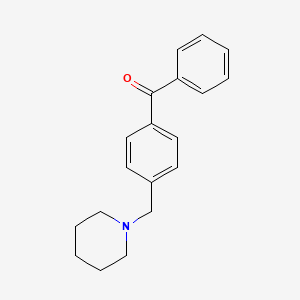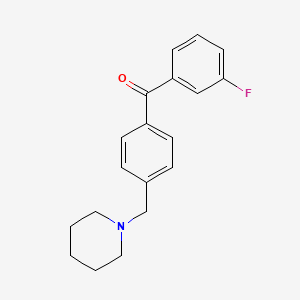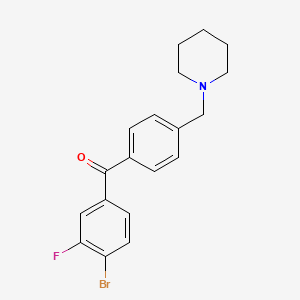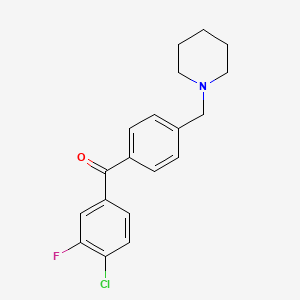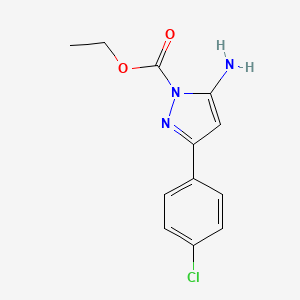
ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate typically involves a multi-step process. One common method is the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the esterification of the carboxyl group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of water or ethanol as solvents, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. These interactions can affect various signaling pathways and biological processes .
類似化合物との比較
Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate can be compared with other similar compounds such as:
- 5-amino-3-(4-fluorophenyl)-1H-pyrazole-1-carboxylate
- 5-amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxylate
- 5-amino-3-(4-bromophenyl)-1H-pyrazole-1-carboxylate
These compounds share a similar pyrazole core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities. This compound is unique due to the presence of the chlorine atom, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
特性
IUPAC Name |
ethyl 5-amino-3-(4-chlorophenyl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)16-11(14)7-10(15-16)8-3-5-9(13)6-4-8/h3-7H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYCGRXZBNHEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
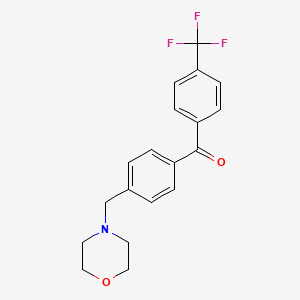
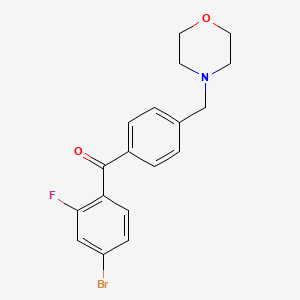
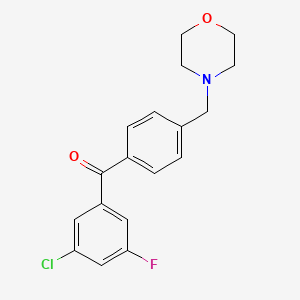
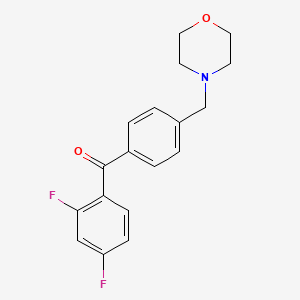
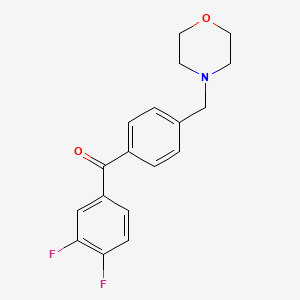
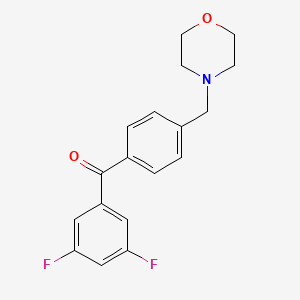
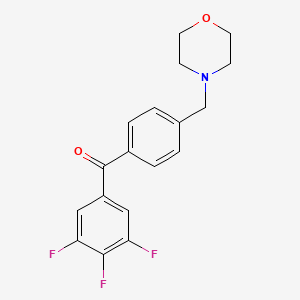
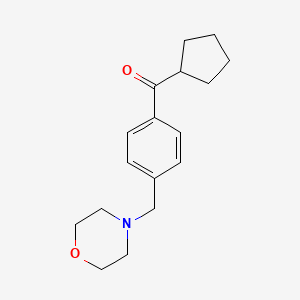
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
